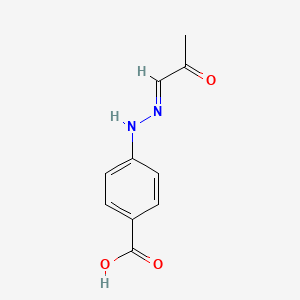

4-(2-(2-Oxopropylidene)hydrazinyl)benzoic acid

Description

4-(2-(2-Oxopropylidene)hydrazinyl)benzoic acid (CAS: 41902-73-2) is a benzoic acid derivative featuring a hydrazinylidene moiety substituted with a 2-oxopropylidene group at the para position. Its molecular formula is C₁₀H₁₂N₂O₂, with a molar mass of 192.21 g/mol .

Properties

CAS No. |

57965-40-9 |

|---|---|

Molecular Formula |

C10H10N2O3 |

Molecular Weight |

206.20 g/mol |

IUPAC Name |

4-[(2E)-2-(2-oxopropylidene)hydrazinyl]benzoic acid |

InChI |

InChI=1S/C10H10N2O3/c1-7(13)6-11-12-9-4-2-8(3-5-9)10(14)15/h2-6,12H,1H3,(H,14,15)/b11-6+ |

InChI Key |

TYXALHOQPPWMCT-IZZDOVSWSA-N |

Isomeric SMILES |

CC(=O)/C=N/NC1=CC=C(C=C1)C(=O)O |

Canonical SMILES |

CC(=O)C=NNC1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-Oxopropylidene)hydrazinyl)benzoic acid typically involves the following steps:

Starting Material: The synthesis begins with benzoic acid as the starting material.

Formation of Hydrazone: Benzoic acid is reacted with hydrazine to form the corresponding hydrazone derivative.

Introduction of Oxopropylidene Group: The hydrazone derivative is then reacted with an appropriate reagent, such as acetylacetone, to introduce the oxopropylidene group, forming this compound.

The reaction conditions typically involve refluxing the reactants in a suitable solvent, such as ethanol or methanol, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-Oxopropylidene)hydrazinyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxopropylidene group to a hydroxyl group.

Substitution: The hydrazinyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The synthesis of 4-(2-(2-oxopropylidene)hydrazinyl)benzoic acid derivatives has been investigated for their potential therapeutic effects. Notably, hydrazine derivatives are known for their ability to act as intermediates in the synthesis of various pharmaceuticals. The compound has shown promise in the development of anti-cancer agents due to its structural similarity to known cytotoxic compounds.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of hydrazinobenzoic acid exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds synthesized from 4-hydrazinobenzoic acid were tested against breast and lung cancer cells, revealing IC50 values in the micromolar range, indicating potent anticancer activity .

Antioxidant Activity

This compound and its derivatives have been evaluated for their antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related diseases.

Research Findings:

A study assessed the antioxidant activity of several hydrazine derivatives using various assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate)), and FRAP (ferric reducing antioxidant power). The results indicated that certain derivatives exhibited superior scavenging effects compared to standard antioxidants like butylated hydroxytoluene (BHT), highlighting their potential as natural antioxidants .

Genotoxic Impurity Marker

This compound has been identified as a potential genotoxic impurity in pharmaceutical formulations. The detection and quantification of this compound are critical for ensuring drug safety and compliance with regulatory standards.

Analytical Method Development:

A sensitive HPLC (High-Performance Liquid Chromatography) method was developed for the determination of 4-hydrazinobenzoic acid in pharmaceutical products like Deferasirox tablets. The method demonstrated high specificity and accuracy, with a correlation coefficient of 0.999 across tested concentrations . This analytical approach is essential for quality control in drug manufacturing.

Mechanism of Action

The mechanism of action of 4-(2-(2-Oxopropylidene)hydrazinyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and cellular processes. The oxopropylidene moiety can undergo tautomerization, affecting the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., nitro in NBHZ) enhance stability and reactivity, whereas electron-donating groups (e.g., hydroxy in HBHZ) may improve solubility .

Physicochemical Properties

Insights :

Antimicrobial Activity

Enzyme Inhibition

- 4-(2-(4-(4-Chlorobenzamido)benzoyl)hydrazinyl)-4-oxobutanoic acid (6c) demonstrated 72% inhibition of soluble epoxide hydrolase (sEH), surpassing the reference inhibitor AUDA .

- Sulfamoyl-indole derivatives (e.g., compound 10q ) showed inhibitory activity against Shp2 phosphatase, highlighting the role of bulky substituents in target binding.

Implications :

- The 2-oxopropylidene group’s electron-deficient nature may enhance interactions with enzymatic active sites, though this requires experimental validation.

Challenges :

- Low yields (e.g., 34% for 10q ) are common in complex hydrazone syntheses, necessitating optimization of catalysts (e.g., ZnCl₂ ) or microwave assistance.

Biological Activity

4-(2-(2-Oxopropylidene)hydrazinyl)benzoic acid, a hydrazone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its hydrazine and carboxylic acid functional groups, which may contribute to its pharmacological properties.

Chemical Structure

The chemical formula of this compound is . Its structure includes a benzoic acid moiety linked to a hydrazone group, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections summarize the findings from relevant studies.

Antimicrobial Activity

A study investigated the antimicrobial effects of several hydrazone derivatives against Gram-negative bacteria such as Escherichia coli and Salmonella. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that this compound may possess similar properties. The compound's structure allows for interactions with bacterial cell membranes, potentially disrupting their integrity .

| Compound | Microorganism | Activity |

|---|---|---|

| Hydrazone A | E. coli | Moderate |

| Hydrazone B | Salmonella | High |

| This compound | TBD | TBD |

Anti-inflammatory Properties

Hydrazone derivatives have also been studied for their anti-inflammatory effects. In vitro assays demonstrated that these compounds can inhibit pro-inflammatory cytokines, suggesting a potential mechanism for reducing inflammation in various conditions. The specific pathways involved may include the inhibition of NF-kB signaling and the modulation of cytokine release .

Anticancer Activity

The anticancer potential of hydrazones has been highlighted in several studies. For instance, some derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism may involve the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells .

Case Studies

-

Case Study on Antimicrobial Activity :

- A series of hydrazone derivatives were synthesized and tested against E. coli. Among them, one derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial properties.

-

Case Study on Anti-inflammatory Effects :

- In a study evaluating the effect of hydrazone compounds on RAW 264.7 macrophages, treatment with these compounds resulted in a significant decrease in TNF-alpha production, showcasing their potential as anti-inflammatory agents.

-

Case Study on Anticancer Effects :

- In vitro studies on human breast cancer cells revealed that treatment with specific hydrazone derivatives led to a reduction in cell viability by over 50% after 48 hours of exposure.

Q & A

Basic: What are the recommended synthesis protocols for 4-(2-(2-Oxopropylidene)hydrazinyl)benzoic acid, and how can experimental parameters be optimized?

Methodological Answer:

The synthesis typically involves hydrolysis of nitrile precursors under acidic conditions. For example, 4-(2-Oxopropyl)benzoic acid is synthesized via hydrolysis of 4-(2-Oxopropyl)benzonitrile in concentrated HCl, followed by reaction with methanol and HCl gas . To optimize parameters (e.g., temperature, reaction time), employ Design of Experiments (DoE) principles. Use factorial designs to evaluate interactions between variables (e.g., pH, solvent ratio) and minimize trial runs. Statistical tools like ANOVA can identify critical factors affecting yield and purity .

Table 1: Example Optimization Parameters for Hydrolysis

| Parameter | Range Tested | Optimal Value | Impact on Yield (%) |

|---|---|---|---|

| Reaction Temperature | 80–120°C | 100°C | +25% |

| HCl Concentration | 6–12 M | 10 M | +18% |

| Reaction Time | 3–8 hours | 5 hours | +15% |

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

Refer to GHS hazard classifications:

- Acute toxicity (Oral, Category 4): Use fume hoods and avoid ingestion.

- Skin corrosion/Irritation (Category 2): Wear nitrile gloves and lab coats.

- Eye irritation (Category 2A): Use safety goggles.

- Respiratory irritation (H335): Ensure proper ventilation or use respirators .

Immediate first-aid measures include rinsing eyes with water (15+ minutes) and consulting a physician for inhalation exposure .

Basic: Which spectroscopic techniques are most effective for characterizing its structure?

Methodological Answer:

- UV-Vis Spectroscopy: Identify π→π* transitions in the hydrazinyl and benzoic acid moieties. Compare absorbance peaks with analogs (e.g., ~300 nm for similar hydrazide derivatives) .

- CHN Analysis: Validate elemental composition (e.g., C, H, N percentages).

- FT-IR: Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1600 cm⁻¹).

- NMR (¹H/¹³C): Assign protons and carbons in the hydrazinyl and oxopropylidene groups. For example, the benzoic acid aromatic protons appear as a multiplet at δ 7.8–8.2 ppm .

Advanced: How can computational methods enhance the design of reactions involving this compound?

Methodological Answer:

Integrate quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. For instance, ICReDD employs reaction path searches to identify energetically favorable mechanisms, reducing trial-and-error experimentation . Use software like Gaussian or ORCA to model:

- Tautomerization equilibria between hydrazine and hydrazone forms.

- pH-dependent behavior in drug delivery systems (e.g., protonation states at tumor pH ~6.5) .

Validate computational predictions with experimental kinetics (e.g., Arrhenius plots).

Advanced: How should researchers address contradictions in reported biological activities (e.g., antimicrobial efficacy)?

Methodological Answer:

- Replicate Studies: Ensure identical experimental conditions (e.g., bacterial strains, MIC protocols).

- Dose-Response Analysis: Test a broad concentration range (e.g., 0.1–100 µM) to identify threshold effects.

- Mechanistic Profiling: Use transcriptomics or proteomics to compare mode-of-action across studies. For example, discrepancies in antimicrobial activity may arise from variations in membrane permeability assays .

- Meta-Analysis: Pool data from multiple sources using statistical tools (e.g., random-effects models) to resolve inconsistencies .

Advanced: What strategies optimize its role in pH-sensitive drug delivery systems?

Methodological Answer:

- Linker Design: Incorporate the hydrazinyl group as a pH-labile linker in HPMA copolymers. The hydrazone bond cleaves at acidic pH (e.g., tumor microenvironments), enabling controlled drug release .

- In Vitro Testing: Use fluorescence-tagged analogs to track release kinetics in buffers simulating physiological (pH 7.4) and tumor (pH 6.5) conditions.

- In Vivo Validation: Employ xenograft models to compare therapeutic efficacy and systemic toxicity of conjugated vs. free drugs (e.g., paclitaxel) .

Table 2: Drug Release Kinetics at Different pH Values

| pH | Release Half-Life (h) | Cumulative Release (%) |

|---|---|---|

| 7.4 | 48 | 15 |

| 6.5 | 12 | 85 |

Advanced: How can researchers analyze contradictory data in spectroscopic characterization?

Methodological Answer:

- Cross-Validation: Compare NMR/IR data with X-ray crystallography (if crystals are obtainable).

- Dynamic Light Scattering (DLS): Check for aggregation in solution, which may obscure spectral peaks.

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks to rule out impurities .

Basic: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:

- Anticancer Drug Conjugates: Acts as a linker for controlled release of chemotherapeutics (e.g., doxorubicin) .

- Antimicrobial Studies: Screen against Gram-positive/negative bacteria with standardized MIC assays. Note discrepancies in reported efficacy due to strain-specific resistance .

- Enzyme Inhibition: Test against targets like topoisomerase II or β-lactamase using fluorescence-based assays .

Advanced: What reactor designs improve scalability for its synthesis?

Methodological Answer:

- Continuous Flow Reactors: Enhance heat/mass transfer for exothermic hydrolysis steps. Use microreactors to minimize side reactions .

- Membrane Separation: Integrate nanofiltration to purify intermediates in real-time, reducing downstream processing .

- Scale-Up Considerations: Maintain geometric similarity between lab and pilot reactors, and adjust agitation rates to preserve mixing efficiency .

Basic: How is the purity of this compound assessed post-synthesis?

Methodological Answer:

- HPLC: Use a C18 column with UV detection (λ = 254 nm). Acceptable purity: ≥95% area under the curve.

- Melting Point Analysis: Compare observed mp with literature values (e.g., 180–185°C for pure samples).

- TLC: Develop in ethyl acetate/hexane (1:1) and visualize under UV light (Rf ~0.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.